Nanomolar AMPK Activation Potency vs. AICAR and Metformin: EC50 Comparison
ASP4132 activates AMPK with an EC50 of 0.018 µM (18 nM) in a whole-cell ELISA assay using the MDA-MB-453 human breast cancer cell line . By comparison, the direct AMPK activator AICAR requires concentrations in the hundreds of micromolar range to produce equivalent AMPK activation in cellular assays—the discovery paper for ASP4132's chemical series demonstrated that lead compound 1 showed 'potent AMPK activation activity and attractive selectivity of cellular growth inhibition against human cancer cells compared to AICAR' [1]. In addition, the widely used indirect AMPK activator metformin requires millimolar concentrations (≥1 mM) to activate AMPK in cancer cells, making ASP4132 approximately 55,000-fold more potent on a molar basis [2].
| Evidence Dimension | AMPK activation potency (EC50) |
|---|---|
| Target Compound Data | ASP4132 EC50 = 0.018 µM (18 nM) in MDA-MB-453 whole-cell ELISA |
| Comparator Or Baseline | AICAR: hundreds of µM required (exact EC50 not reported in ASP4132 papers; class-level inference from literature); Metformin: ~1 mM (class-level inference from literature) |
| Quantified Difference | ASP4132 is approximately 3–4 orders of magnitude more potent than AICAR and approximately 55,000-fold more potent than metformin |
| Conditions | MDA-MB-453 human breast cancer cell line; whole-cell ELISA with anti-phospho-Acetyl-CoA Carboxylase (Ser79) antibody |
Why This Matters
Nanomolar potency enables in vivo dosing at pharmacologically relevant concentrations without the off-target effects associated with millimolar-range AMPK activators like metformin.
- [1] Kuramoto K, et al. Bioorg Med Chem. 2020;28(5):115307. View Source
- [2] Bridges HR, Jones AJ, Pollak MN, Hirst J. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Biochem J. 2014;462(3):475-487. (Provides context for metformin concentrations required for complex I inhibition and AMPK activation.) View Source
